N-(噻吩-3-基甲基)丙-1-胺

描述

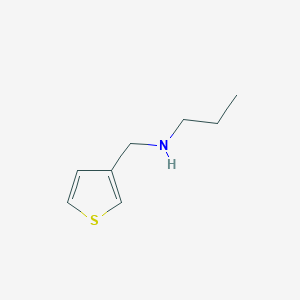

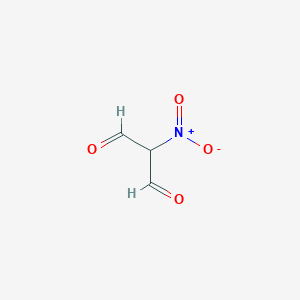

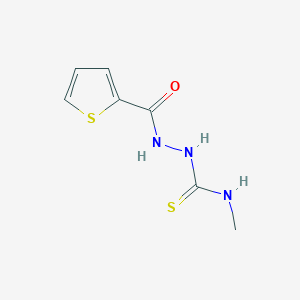

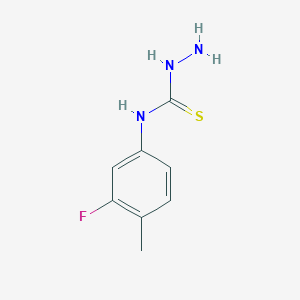

N-(thiophen-3-ylmethyl)propan-1-amine is a compound that falls within the category of thiophene derivatives, which are known for their significance in pharmaceutical, medicinal, agricultural, and drug sciences. Thiophene derivatives are particularly interesting due to their heterocyclic nature, which contributes to their diverse biological activities and applications in the synthesis of optoelectronic devices .

Synthesis Analysis

The synthesis of thiophene derivatives often involves interactions between various precursors in the presence of catalysts. For instance, a Buchwald–Hartwig cross-coupling reaction was used to synthesize N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine, which is structurally related to N-(thiophen-3-ylmethyl)propan-1-amine . Similarly, the synthesis of related compounds has been achieved by condensation reactions involving thiophen-2-yl compounds, formaldehyde, and amines . These methods highlight the versatility and adaptability of synthetic routes for thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. The structure of these compounds is often confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl)amine, a compound with a thiophene moiety, was studied using NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The reactivity of the thiophene ring allows for the introduction of various substituents, which can significantly alter the physical and chemical properties of the compound. For instance, the synthesis of Schiff bases from thiophene derivatives involves the reaction with aryl aldehydes to yield compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and their application in materials science. For example, the optoelectronic properties of N,N-diarylthiophen-2-amine units make them of great interest for the synthesis of optoelectronic devices . Additionally, the antimicrobial properties of certain thiophene derivatives have been explored, indicating their potential in pharmaceutical applications .

科学研究应用

DNA结合和基因传递

- 与N-(噻吩-3-基甲基)丙-1-胺相关的可溶性阳离子聚噻吩衍生物在DNA结合和形成多聚物复合物方面显示出潜力,使其成为治疗诊断基因传递应用的候选者(Carreon 等人,2014)。

抗菌活性

- 该化合物的曼尼希碱衍生物因其抗糖尿病和抗炎活性而受到探索,表明具有潜在的抗菌应用(Gopi & Dhanaraju, 2018)。

分子结构研究

- 已经研究了相关化合物的分子结构,展示了它们的复杂形成和在分子化学中的潜在应用(Haque 等人,2013)。

催化应用

- 它已被用作酰胺键合成的催化剂,证明了其在有机合成和肽构建中的效用(Mohy El Dine 等人,2015)。

杂环化合物合成

- 其衍生物被用于杂环化合物的合成,突出了其在开发药理活性化合物中的作用(Safonov, 2018)。

席夫碱和抗菌活性

- 已经报道了使用N-(噻吩-3-基甲基)丙-1-胺的衍生物合成席夫碱,并评估了其抗菌活性(Arora 等人,2013)。

缓蚀

- 该化合物的合成席夫碱已被评估为低碳钢的缓蚀剂,展示了其在材料科学和工程中的应用(Daoud 等人,2014)。

作用机制

Target of Action

N-(thiophen-3-ylmethyl)propan-1-amine is a compound with a thiophene group, which is a five-membered ring containing sulfur . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

Based on the known activities of thiophene derivatives, it can be inferred that the compound may interact with its targets to modulate their function, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of activities associated with thiophene derivatives, it is likely that multiple pathways are affected .

Result of Action

Based on the known activities of thiophene derivatives, it can be inferred that the compound may have a range of effects, potentially including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

未来方向

Thiophene-based analogs have been gaining attention due to their potential biological activity and various applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the research and development of thiophene-based compounds like “N-(thiophen-3-ylmethyl)propan-1-amine” are expected to continue in the future.

属性

IUPAC Name |

N-(thiophen-3-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-4-9-6-8-3-5-10-7-8/h3,5,7,9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIXPNLTNGCJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

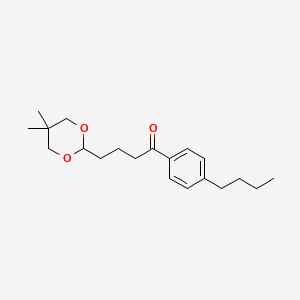

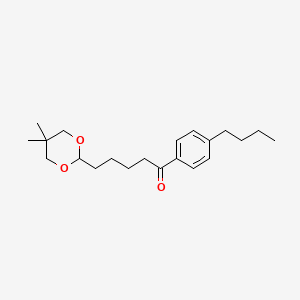

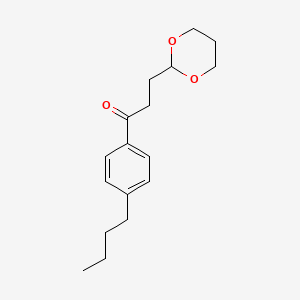

CCCNCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406043 | |

| Record name | N-(thiophen-3-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-3-ylmethyl)propan-1-amine | |

CAS RN |

741698-78-2 | |

| Record name | N-(thiophen-3-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)